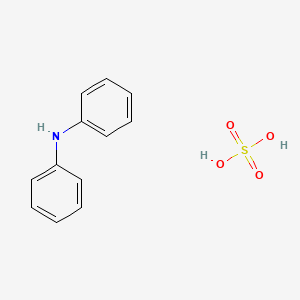

Diphenylamine sulfate

Description

The exact mass of the compound Diphenylamine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in alcohol, sulfuric acid. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenylamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenylaniline;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZMDJYHJNHGML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

587-84-8, 56961-69-4 |

Source

|

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883450 |

Source

|

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] |

Source

|

| Record name | Diphenylamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID |

Source

|

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH POWDER | |

CAS No. |

587-84-8, 56961-69-4 |

Source

|

| Record name | Diphenylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125 °C |

Source

|

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Dische Diphenylamine Test for DNA Quantification

This document provides an in-depth exploration of the Dische diphenylamine test, a classic colorimetric method for the detection and quantification of deoxyribonucleic acid (DNA). Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the core chemical principles, provides detailed experimental protocols, and discusses the assay's specificity, limitations, and practical applications.

Foundational Principles of the Dische Diphenylamine Reaction

The Dische diphenylamine test is a colorimetric assay that specifically detects 2-deoxypentose sugars, the characteristic sugar moiety of DNA. The fundamental principle lies in a series of acid-catalyzed chemical reactions that convert the deoxyribose sugar in DNA into a unique aldehyde, which then reacts with diphenylamine to produce a colored complex.[1][2] The intensity of the resulting blue color is directly proportional to the concentration of DNA present in the sample, allowing for quantitative analysis.[2][3][4] This specificity for deoxyribose is crucial as it allows for the differentiation of DNA from ribonucleic acid (RNA), which contains ribose instead and does not yield a positive blue-colored result in this test.[2][3][4][5][6][7]

The reaction is typically carried out in a strongly acidic environment, facilitated by a mixture of glacial acetic acid and sulfuric acid.[1][8] Heat is also applied to accelerate the reaction rates.[1][6] The resulting blue-green complex exhibits a sharp absorption maximum at approximately 595 nm, which can be measured using a spectrophotometer or a colorimeter.[1][8][9]

The Chemical Mechanism: A Step-by-Step Analysis

The Dische diphenylamine reaction unfolds through a multi-step chemical transformation. Understanding this pathway is critical for troubleshooting and optimizing the assay for specific applications.

Step 1: Acid-Catalyzed Depurination

The initial and rate-limiting step is the acid-catalyzed hydrolysis of the N-glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar backbone of DNA.[10][11] The strong acidic conditions protonate the purine bases, making the glycosidic bond labile and susceptible to cleavage.[11] This process, known as depurination, releases the purine bases and generates apurinic (AP) sites in the DNA strand, exposing the deoxyribose sugar.[11] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the resulting color intensity represents approximately half of the total deoxyribose present in the DNA sample.[12]

Step 2: Conversion of Deoxyribose to ω-Hydroxylevulinyl Aldehyde

The exposed 2-deoxyribose, now in a furanose ring form at the apurinic site, undergoes further acid-catalyzed dehydration and rearrangement.[13] The absence of a hydroxyl group at the 2' position of the pentose sugar is the key to the specificity of this test.[13] Under acidic conditions, the 2-deoxyribose is converted into the highly reactive intermediate, ω-hydroxylevulinyl aldehyde (or its tautomer, β-hydroxylevulinaldehyde).[1][8][9][13]

Step 3: Condensation with Diphenylamine to Form a Blue Chromophore

The final step involves the reaction of ω-hydroxylevulinyl aldehyde with diphenylamine.[1][8] This condensation reaction, occurring under acidic conditions, results in the formation of a blue-colored quinoidal group complex.[1][8][13] The exact chemical structure of the final colored product is complex and not fully elucidated, but it is this molecule that is responsible for the characteristic blue color of a positive test.[13] The intensity of this blue color, measured at 595 nm, is then used to quantify the initial amount of DNA.[1][8][9]

Caption: Chemical pathway of the Dische diphenylamine test.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust framework for the quantitative determination of DNA. Adherence to these steps ensures reproducibility and accuracy.

Reagent Preparation

Diphenylamine Reagent:

-

Dissolve 1 gram of diphenylamine in 100 mL of glacial acetic acid.[1][8]

-

Carefully add 2.5 mL of concentrated sulfuric acid to the solution.[1][8]

-

Store this solution in a dark, amber-colored bottle at 2-8°C.[8] The reagent should be prepared fresh for optimal results.[1]

Expert Insight: The purity of the diphenylamine and the acids is paramount. Impurities can lead to high background absorbance and reduced sensitivity. The reagent is light-sensitive, and storage in the dark is critical to prevent degradation.

Standard DNA Solution:

-

Prepare a stock solution of a known high-purity DNA, such as calf thymus DNA, at a concentration of 200 µg/mL in a suitable buffer (e.g., 1N perchloric acid or buffered saline).[1]

-

From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the unknown samples.

Assay Procedure

-

Sample and Standard Preparation: Pipette known volumes (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mL) of the working standard DNA solutions into a series of labeled test tubes.[1]

-

Pipette the unknown DNA sample into separate test tubes.

-

Adjust the volume in all tubes to a uniform level (e.g., 1 mL) with distilled water.[1] A tube containing only distilled water will serve as the blank.[1]

-

Reaction Initiation: Add 2 mL of the diphenylamine reagent to each tube, including the blank and unknown samples.[1]

-

Incubation: Mix the contents of the tubes thoroughly by vortexing and incubate them in a boiling water bath for 10 minutes.[1]

-

Color Development and Measurement: Cool the tubes to room temperature. A blue or bluish-green color will develop in the presence of DNA.[6][8]

-

Measure the absorbance of each solution at 595 nm using a spectrophotometer, using the blank to zero the instrument.[1]

Data Analysis

-

Standard Curve Generation: Plot the absorbance values of the DNA standards at 595 nm against their corresponding concentrations (in µg/mL).[1] This will generate a standard curve.

-

Quantification of Unknown Sample: Determine the concentration of DNA in the unknown sample by interpolating its absorbance value on the standard curve.[1]

Caption: Standard workflow for DNA quantification using the Dische test.

Assay Performance and Considerations

Specificity and Interferences

The Dische diphenylamine test is highly specific for DNA due to its reliance on the reaction with 2-deoxyribose.[13] RNA, containing ribose with a hydroxyl group at the 2' position, does not undergo the necessary conversion to ω-hydroxylevulinyl aldehyde and therefore does not produce the characteristic blue color.[2][3][4][5][6][7] However, at very high concentrations, RNA can reportedly interfere with the assay.[14] Other cellular components generally do not interfere with the reaction.[15]

Sensitivity and Limitations

While specific, the Dische diphenylamine test has relatively low sensitivity compared to more modern fluorescence-based DNA quantification methods.[16] The assay is also considered time-consuming.[16] The requirement for strong acids and heating necessitates careful handling and appropriate safety precautions.

Quantitative Data Summary

| Parameter | Value/Characteristic | Source(s) |

| Analyte | 2-Deoxyribose (in DNA) | |

| Wavelength of Max. Absorbance | 595 nm | [1][8][9] |

| Color of Positive Reaction | Blue to Bluish-Green | [6][8] |

| Key Reagents | Diphenylamine, Glacial Acetic Acid, Sulfuric Acid | [1][8] |

| Reaction Conditions | Acidic, Heating (Boiling Water Bath) | [1][8] |

| Specificity | High for DNA, does not react with RNA | [2][3][4][5][6][7] |

| Primary Limitation | Low sensitivity, time-consuming | [16] |

Applications in Research and Development

Historically, the Dische diphenylamine test was a cornerstone for DNA quantification in various biological samples. Its applications have included:

-

Estimation of DNA content in tissue homogenates and cell lysates.

-

Monitoring DNA fragmentation in studies of apoptosis. [10] The assay can measure the fragmentation of DNA into smaller, oligosomally-sized pieces, a hallmark of programmed cell death.[10]

-

Basic research and educational settings for demonstrating the principles of nucleic acid biochemistry.

While largely superseded by more sensitive and high-throughput methods in many drug development pipelines, the Dische test remains a valuable tool for specific applications where its robustness and low cost are advantageous. Its principle also serves as a foundational concept in the field of biochemical assays.

References

-

Dische Diphenylamine Test for DNA | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Estimation of dna by diphenylamine method | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Diphenylamine Test for Deoxyribose | PDF | Histone | Dna - Scribd. (n.d.). Retrieved from [Link]

-

Use of diphenylamine in the detection of apoptosis - PubMed. (n.d.). Retrieved from [Link]

-

Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC - NIH. (n.d.). Retrieved from [Link]

-

DNA estimation by DPA method - Dr. H.B. MAHESHA. (n.d.). Retrieved from [Link]

-

Estimation of DNA by Diphenylamine Reaction | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Nucleic Acids: DNA extraction and Dische's Diphenylamine test (Activity) | Biology OER. (n.d.). Retrieved from [Link]

-

Estimation of DNA by Diphenylamine reaction - YouTube. (2021, February 27). Retrieved from [Link]

-

ESTIMATION OF DNA BY DIPHENYLAMINE REACTION. (n.d.). Retrieved from [Link]

-

DNA quantification methods - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved from [Link]

-

COLORIMETRIC ESTIMATION OF DNA BY DIPHENYLAMINE METHOD - eGyanKosh. (n.d.). Retrieved from [Link]

-

Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - ResearchGate. (n.d.). Retrieved from [Link]

-

2.10: Nucleic Acids - Biology LibreTexts. (2021, March 24). Retrieved from [Link]

-

Nucleic Acids: DNA extraction and Dische's Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules. (n.d.). Retrieved from [Link]

-

What is the principle of dische test? - Quora. (2020, November 12). Retrieved from [Link]

-

A simplified diphenylamine colorimetric method for growth quantification - ResearchGate. (n.d.). Retrieved from [Link]

-

Dische test - Wikipedia. (n.d.). Retrieved from [Link]

-

An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. bioclimate.commons.gc.cuny.edu [bioclimate.commons.gc.cuny.edu]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]

- 8. Estimation of dna by diphenylamine method | PPTX [slideshare.net]

- 9. Estimation of DNA by Diphenylamine Reaction | Springer Nature Experiments [experiments.springernature.com]

- 10. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iitg.ac.in [iitg.ac.in]

- 13. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. berthold.com [berthold.com]

Diphenylamine Sulfate: Chemical Properties, Structure, and Analytical Utility

This guide provides an in-depth technical analysis of Diphenylamine Sulfate, distinguishing between the isolated salt and its functional role as a reagent in sulfuric acid systems.[1]

Executive Summary

Diphenylamine Sulfate (

Chemical Identity & Physical Properties

The term "Diphenylamine Sulfate" strictly refers to the protonated salt of diphenylamine. However, in analytical contexts, it often implies the in situ generated system of diphenylamine dissolved in concentrated sulfuric acid.

1.1 The Isolated Salt (CAS 587-84-8)

The solid salt is formed via the protonation of the amine nitrogen by sulfuric acid, stabilizing the molecule as an anilinium-type cation.[1]

| Property | Data |

| IUPAC Name | N-phenylanilinium hydrogen sulfate |

| CAS Number | 587-84-8 |

| Molecular Formula | |

| Molecular Weight | 267.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145.0 – 150.0 °C |

| Solubility | Soluble in polar organic solvents; hydrolyzes in water |

| pKa (Conjugate Acid) | ~0.78 (Refers to the protonated diphenylamine cation) |

1.2 Structural Distinction

Researchers must distinguish this compound from Diphenylamine-4-sulfonic acid (CAS 101-57-5) , a derivative where the sulfonate group (

Mechanism of Action: The Sulfate Redox System

The primary utility of diphenylamine sulfate in drug development and analysis lies in its sensitivity to oxidation. In strong sulfuric acid, the diphenylamine molecule undergoes a specific oxidative coupling sequence to form a deeply colored quinonoid chromophore.

2.1 The Oxidation Pathway (Nitrate/Redox Detection)

When used as a reagent (e.g., for detecting nitrate impurities in pharmaceuticals or environmental samples), the sulfuric acid acts as both a solvent and a catalyst.

-

Protonation: Diphenylamine exists in equilibrium with its protonated form.[1]

-

Coupling: Under oxidative stress (e.g., presence of

), two molecules of diphenylamine couple at the para-positions to form Diphenylbenzidine .[1] -

Chromophore Formation: Further oxidation yields Diphenylbenzidine Violet , a quinonoid imine with intense absorbance at ~570 nm.[1]

Critical Note: The reaction requires a high concentration of acid to prevent the precipitation of the intermediate and to drive the redox potential.

2.2 Pathway Visualization

Figure 1: The stepwise oxidative coupling of diphenylamine to the violet quinonoid dye used in nitrate detection.[4][5]

Analytical Applications in Research

3.1 The Dische Test (DNA Quantification)

In drug discovery, particularly for biologics and gene therapies, quantifying DNA is essential.[1] The Dische reagent (Diphenylamine in acetic/sulfuric acid) reacts with the 2-deoxyribose sugar of DNA.[1]

-

Mechanism: Acid hydrolysis liberates

-hydroxylevulinaldehyde from the DNA backbone, which condenses with diphenylamine to form a blue complex ( -

Specificity: This reaction is specific to deoxypentoses and does not cross-react significantly with RNA, making it a standard for DNA purity assays.

3.2 Nitrate/Nitrite Impurity Testing

Diphenylamine sulfate solution is the standard pharmacopeial reagent (USP/EP) for limit tests of nitrates in aqueous drug solutions.

-

Sensitivity: Can detect nitrates at ppm levels.[1]

-

Interference: Strong oxidizing agents (chlorates, bromates) will also trigger the blue color.[1]

3.3 Stability Indicator for Nitrocellulose

In pharmaceutical packaging or propellant research involving nitrocellulose, diphenylamine sulfate is used as a stabilizer.[1] It scavenges nitrogen oxides (

Experimental Protocol: Preparation & Usage

Safety Warning: This protocol involves concentrated sulfuric acid and diphenylamine, which is toxic and readily absorbed through the skin. Perform all steps in a fume hood wearing nitrile gloves and a face shield.

4.1 Preparation of Diphenylamine Reagent (Nitrate Test)

This self-validating protocol ensures the reagent is active and free of contamination.[1]

-

Weighing: Measure 0.50 g of Diphenylamine (crystalline solid).

-

Dilution Phase 1: Dissolve in 20 mL of distilled water. (Note: It will not dissolve completely yet).[1]

-

Acidification: Slowly add 88 mL of Concentrated Sulfuric Acid (98%) to the mixture with constant stirring.

-

Storage: Transfer to a dark glass bottle.

-

Quality Check: The solution must be colorless.[1] If it turns blue immediately, the sulfuric acid or water is contaminated with nitrates.

-

4.2 General Detection Workflow

| Step | Action | Observation | Interpretation |

| 1 | Place 1 mL of sample solution in a test tube. | Clear solution | Baseline. |

| 2 | Carefully layer 0.5 mL of Reagent down the side. | Two layers form | Interface creation. |

| 3 | Observe the interface (meniscus).[1] | Blue Ring | Positive ( |

| 4 | (Optional) Mix gently. | Solution turns Blue | Confirmed oxidation.[1][6] |

References

-

National Center for Biotechnology Information. "Diphenylamine sulfate | C12H13NO4S."[1] PubChem Compound Summary. [Link][1]

-

Dische, Z. "Color Reactions of Nucleic Acid Components."[1] The Nucleic Acids, Vol. 1, Academic Press, 1955.[1] (Foundational methodology for the Dische Test).

-

Skoog, D. A., West, D. M., & Holler, F. J. Fundamentals of Analytical Chemistry. 8th Edition.[1] Brooks/Cole, 2004.[1] (Reference for redox indicator mechanisms).

-

European Pharmacopoeia (Ph.[1] Eur.). "Nitrates: Limit Test."[1] EDQM. (Standard regulatory protocol for nitrate testing using Diphenylamine).

Sources

- 1. Sodium diphenylamine-4-sulfonate | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylamine sulfate | C12H13NO4S | CID 11486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 101-57-5: Diphenylamine-4-sulfonic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Nitrate test - Wikipedia [en.wikipedia.org]

Technical Deep Dive: Diphenylamine (Dische) Reaction with Deoxyribose

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The "Heavy Artillery" of DNA Quantification

In an era dominated by high-sensitivity fluorometry (e.g., PicoGreen, Hoechst) and rapid micro-volume spectrophotometry (e.g., NanoDrop), the Diphenylamine (DPA) reaction—specifically the Burton modification —remains the gold standard for specificity and robustness .

While modern methods excel in sensitivity (detecting picograms), they often suffer from significant interference by RNA, proteins, or buffer salts. The DPA reaction, strictly dependent on the chemistry of 2-deoxyribose, offers a self-validating mechanism that is virtually immune to RNA contamination. This guide dissects the mechanistic causality, optimized protocols, and critical variables required to deploy this assay for rigorous DNA quantification in complex matrices.

Mechanistic Architecture

The reaction is not a simple binding event; it is a multi-stage chemical transformation driven by acid hydrolysis and dehydration. Understanding this pathway is critical for troubleshooting low yields or color instability.

The Chemical Pathway

The reaction proceeds in three distinct phases under high acidity (glacial acetic acid/sulfuric acid):

-

Acid Hydrolysis (Depurination): The glycosidic bonds linking purine bases (Adenine, Guanine) to the deoxyribose backbone are labile in acid. They hydrolyze rapidly, liberating the purine bases and exposing the 2-deoxyribose sugar.

-

Note: Pyrimidine nucleotides (Cytosine, Thymine) are far more resistant to acid hydrolysis and generally do not contribute to the color formation in the standard timeframe. Thus, the assay effectively measures ~50% of the total deoxyribose, a factor accounted for in standard curves.

-

-

Acid Dehydration: The liberated 2-deoxyribose undergoes dehydration to form

-hydroxylevulinyl aldehyde (also known as 5-hydroxylevulinaldehyde). This is the reactive intermediate. -

Chromophore Coupling: The aldehyde condenses with two molecules of diphenylamine to form a blue cationic complex with a sharp absorbance maximum at 595–600 nm .

Visualization of the Pathway

Figure 1: The sequential chemical transformation of DNA to the measurable blue chromophore.[1][2][3] Note the critical role of acid hydrolysis in liberating the reactive sugar.

Technical Protocol: The Burton Modification

The original Dische method required boiling, which often degraded reagents and increased background noise. The Burton Modification utilizes acetaldehyde to catalyze the reaction at lower temperatures (30°C), increasing sensitivity by 3-5 fold and stability.[4][5]

Reagent Formulation

-

Reagent A (Base): Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid. Add 1.5 mL concentrated H₂SO₄.

-

Storage: Dark bottle, room temperature. Stable for months.

-

-

Reagent B (Catalyst): Aqueous Acetaldehyde (16 mg/mL).[5]

-

Storage: 4°C. Volatile—seal tightly.

-

-

Working Reagent: Mix 20 mL Reagent A + 0.1 mL Reagent B immediately before use.

-

Why: Acetaldehyde is unstable in acid over time; fresh preparation is non-negotiable for sensitivity.

-

Workflow Execution

Figure 2: The Burton Protocol workflow.[3] The overnight incubation (30°C) is preferred for maximum reproducibility, though 56°C is acceptable for rapid throughput.

Step-by-Step Methodology

-

Sample Prep: Resuspend DNA pellets in a defined volume of buffer (e.g., 10 mM Tris, pH 7.5) or 1N Perchloric Acid (PCA).

-

Constraint: Avoid high concentrations of EDTA or SDS, as they can precipitate in glacial acetic acid.

-

-

Reaction Setup: In glass tubes (plastic may leach/cloud in acetic acid), combine 1 volume of Sample with 2 volumes of Working Reagent .

-

Example: 1 mL Sample + 2 mL Reagent.

-

-

Incubation: Seal tubes with parafilm or glass marbles. Incubate at 30°C for 16–18 hours (overnight).

-

Optimization: If time is critical, incubate at 56°C for 4 hours, but ensure standards are treated identically.

-

-

Measurement: Read absorbance at 600 nm (or 595 nm) against a reagent blank.

-

Quantification: Plot

vs. Standard Concentration (Calf Thymus DNA).

Critical Variables & Troubleshooting

The Role of Acetaldehyde

In the Burton modification, acetaldehyde acts as a chain promoter. Without it, the color development is sluggish and requires boiling.

-

Symptom: Low sensitivity or pale color.

-

Cause: Old acetaldehyde or failure to add it to the working reagent.

-

Fix: Always use fresh acetaldehyde solution.

Interferences

The DPA reaction's primary strength is its resistance to interferences that plague other methods.

| Interferent | Effect on DPA Assay | Mechanism |

| RNA | Negligible | Ribose sugar does not form |

| Protein | Low | Proteins may cause turbidity but do not form the blue chromophore. |

| Sialic Acid | Moderate | Can produce a pinkish hue (Abs ~520 nm). Read at 600 nm to minimize. |

| SDS | High | Precipitates in acetic acid, causing turbidity. |

Data Linearity

The assay follows Beer-Lambert law typically between 20 µg/mL and 500 µg/mL .

-

Below 20 µg/mL: Use fluorometric methods (PicoGreen).

-

Above 500 µg/mL: Dilute sample to avoid saturation.

Comparative Analysis: When to Use DPA?

Select the right tool for the biological context. DPA is not for trace analysis; it is for purity and bulk quantification.

| Feature | Diphenylamine (Burton) | UV Spectrophotometry (A260) | Fluorescence (PicoGreen) |

| Sensitivity | Low (~5 µg) | Moderate (~1 µg) | High (~1 pg) |

| Specificity | Excellent (DNA only) | Poor (DNA, RNA, Protein) | Good (dsDNA specific) |

| RNA Interference | None | High | Low (dye dependent) |

| Sample Integrity | Destructive (Acid hydrolysis) | Non-destructive | Non-destructive |

| Best Use Case | Complex lysates, high-protein/RNA samples | Pure plasmid/oligo prep | NGS library prep, precious samples |

References

-

Burton, K. (1956). "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.

- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonnucleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen." Microchemie, 8, 4–32.

-

Li, Z., et al. (2014). "Comparison of three common DNA concentration measurement methods." Analytical Biochemistry, 451, 18-24.

-

Gercel-Taylor, C. (2005).[6] "Diphenylamine assay of DNA fragmentation for chemosensitivity testing." Methods in Molecular Medicine, 111, 79-82.[6]

Sources

- 1. scribd.com [scribd.com]

- 2. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iitg.ac.in [iitg.ac.in]

- 4. (PDF) A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid (1956) | K. Burton | 14660 Citations [scispace.com]

- 5. scispace.com [scispace.com]

- 6. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purity Standards of Diphenylamine Sulfate

Foreword: A Note on a Self-Validating Approach to Synthesis and Quality Control

In the landscape of pharmaceutical development and research, the synthesis of any chemical entity is intrinsically linked to the rigor of its purity standards. This guide is constructed not as a mere recitation of protocols, but as a holistic framework for the synthesis and quality control of diphenylamine sulfate. Our philosophy is that a well-designed synthetic process is a self-validating one; each step is chosen not only for its efficiency but for its contribution to the ultimate purity of the final compound. For researchers, scientists, and drug development professionals, understanding the "why" behind the "how" is paramount. This document, therefore, emphasizes the causality behind experimental choices, ensuring that the methodologies presented are robust, reproducible, and yield a product of the highest integrity.

Introduction to Diphenylamine and its Sulfate Salt

Diphenylamine, (C₆H₅)₂NH, is an aromatic secondary amine that serves as a crucial intermediate and reagent in various industries.[1] Its utility spans from being an antioxidant in lubricants and a stabilizer in smokeless powder to a fungicide in agriculture. In the pharmaceutical and analytical realms, it is a well-known redox indicator and a reagent for the detection of nitrates, nitrites, and DNA.[1]

The conversion of diphenylamine, a weak base (Kb of 10⁻¹⁴), into its sulfate salt, [(C₆H₅)₂NH₂]⁺[HSO₄]⁻, is achieved through treatment with sulfuric acid.[2] This process enhances the compound's solubility in certain media and can be a strategic step in its purification or formulation. The sulfate salt typically presents as a white or yellowish powder.[2] The paramount concern with diphenylamine, and by extension its sulfate salt, is the potential for hazardous impurities, necessitating stringent control over its synthesis and purification.[3]

Synthesis of High-Purity Diphenylamine: A Comparative Analysis of Methodologies

The journey to high-purity diphenylamine sulfate begins with the synthesis of the diphenylamine base. The choice of synthetic route has profound implications for the impurity profile of the final product.

Method 1: The Classic Aniline Condensation

The most common industrial synthesis involves the thermal condensation of aniline in the presence of an acid catalyst, such as aniline hydrochloride.[2]

Reaction: C₆H₅NH₂ + C₆H₅NH₃Cl → (C₆H₅)₂NH + NH₄Cl[2]

Causality of Experimental Choices:

-

Catalyst: Aniline hydrochloride acts as a proton source, facilitating the nucleophilic attack of an aniline molecule on another protonated aniline molecule.

-

Temperature: High temperatures (typically around 230°C in an autoclave) are necessary to overcome the activation energy of the reaction.[4]

-

Pressure: The reaction is often performed under pressure (around 6 atm) to maintain the reactants in the liquid phase and to contain the ammonia byproduct.[4]

Key Process Insights:

-

The exclusion of water is critical as its presence can negatively impact the reaction yield.[4]

-

The materials of the reactor are important; iron can reduce the yield and should be avoided.[4]

-

This method can lead to the formation of byproducts such as phenazine through cyclization reactions, especially at elevated temperatures.

Method 2: Ullmann Condensation

A more versatile, albeit often more expensive, laboratory-scale synthesis is the Ullmann condensation, which involves the reaction of an aryl halide with an aryl amine in the presence of a copper catalyst.[4]

Reaction: C₆H₅Br + C₆H₅NH₂ + K₂CO₃ --(Cu Catalyst)--> (C₆H₅)₂NH + KBr + KHCO₃

Causality of Experimental Choices:

-

Catalyst: A copper catalyst, such as cupric carbonate, is essential for this cross-coupling reaction.

-

Base: A base like potassium carbonate is required to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A high-boiling point solvent is typically used to achieve the necessary reaction temperatures (170-220°C).

Key Process Insights:

-

The Ullmann condensation offers greater flexibility for synthesizing substituted diphenylamines.[4]

-

Removal of the copper catalyst post-reaction is a critical purification step.

The Sulfonation of Diphenylamine: From Base to Salt

The conversion of diphenylamine to its sulfate salt is an acid-base reaction. However, under more forcing conditions, electrophilic aromatic substitution (sulfonation) on the phenyl rings can occur. For the purpose of forming the simple salt, careful control of reaction conditions is crucial.

Salt Formation Protocol

Reaction: (C₆H₅)₂NH + H₂SO₄ → [(C₆H₅)₂NH₂]⁺[HSO₄]⁻

Experimental Protocol:

-

Dissolution: Dissolve high-purity diphenylamine in a suitable organic solvent in which the diphenylamine is soluble, but the sulfate salt is not (e.g., a non-polar solvent like hexane or toluene).

-

Acid Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred diphenylamine solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

Precipitation: The diphenylamine sulfate will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration.

-

Washing: The collected solid is washed with a cold, non-polar solvent to remove any unreacted diphenylamine and other soluble impurities.

-

Drying: The final product is dried under vacuum at a moderate temperature to remove residual solvents.

Causality of Experimental Choices:

-

Stoichiometry: Precise control of the sulfuric acid amount ensures complete conversion to the monosulfate salt without promoting side reactions like sulfonation of the aromatic rings.

-

Temperature Control: Low temperature minimizes the risk of side reactions and controls the exothermicity of the acid-base neutralization.

-

Solvent Selection: The choice of a non-polar solvent for the reaction and washing is key to the purification, as the ionic sulfate salt has low solubility in such solvents, while the non-polar diphenylamine base and many potential impurities are soluble.

Purity Standards and Impurity Profile

As of the current literature, a dedicated monograph for "Diphenylamine Sulfate" in the major pharmacopoeias (USP, EP, BP) is not readily found. Therefore, the purity standards must be established based on a combination of general principles for pharmaceutical substances, as outlined by the International Council for Harmonisation (ICH), and the known impurity profile of diphenylamine.

Potential Impurities

The impurity profile of diphenylamine sulfate is a direct consequence of the synthetic route of the diphenylamine starting material and the conditions of the salt formation.

| Impurity | Origin | Significance |

| Aniline | Unreacted starting material from diphenylamine synthesis. | Process-related impurity. |

| 4-Aminobiphenyl | A potential byproduct of diphenylamine synthesis. | A known potent carcinogen, requiring strict control.[3] |

| Phenazine | A cyclization byproduct from the aniline condensation method. | Process-related impurity. |

| N-Nitrosodiphenylamine | Can form in the presence of nitrosating agents. | A potential genotoxic impurity. |

| Sulfonated Diphenylamines | Byproducts of the sulfonation reaction if conditions are not controlled. | Process-related impurity. |

Recommended Purity Specifications

The following table outlines a recommended set of specifications for high-purity diphenylamine sulfate, based on typical requirements for pharmaceutical intermediates and reagents.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to yellowish crystalline powder. |

| Identification | A. IR SpectroscopyB. Test for Sulfate | A. The infrared absorption spectrum should be concordant with that of a reference standard.B. Should give a positive test for sulfate ions (e.g., precipitation with barium chloride). |

| Assay | HPLC-UV | 98.0% to 102.0% on the dried basis. |

| Related Substances | HPLC-UV or GC-MS | Aniline: NMT 0.1%4-Aminobiphenyl: NMT 1 ppmAny other individual impurity: NMT 0.1%Total Impurities: NMT 0.5% |

| Loss on Drying | Gravimetric (e.g., 105°C for 2 hours) | NMT 1.0% |

| Residue on Ignition | Gravimetric (e.g., ignition at 600 ± 50°C) | NMT 0.2% |

Analytical Methodologies for Quality Control

A robust analytical package is essential for the validation of diphenylamine sulfate purity.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse for the analysis of non-volatile organic molecules like diphenylamine and its salts.

Experimental Protocol: HPLC Assay and Related Substances

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.02 M ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 285 nm).

-

-

Standard Preparation: Prepare a stock solution of diphenylamine sulfate reference standard of known concentration in a suitable diluent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the diphenylamine sulfate sample in the diluent to a known concentration.

-

Validation Parameters (as per ICH Q2(R2)):

-

Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation products do not interfere with the main peak.

-

Linearity: A linear relationship between concentration and peak area should be established across a range of 80% to 120% of the assay concentration.

-

Accuracy: Determined by the recovery of a known amount of reference standard spiked into the sample matrix.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established for the impurity method to ensure that all relevant impurities can be accurately quantified at the specified limits.

-

Visualizing the Workflow and Relationships

Synthesis and Purification Workflow

Caption: High-level workflow for the synthesis and processing of diphenylamine sulfate.

Impurity Relationship Diagram

Caption: Origins and relationships of potential impurities in diphenylamine sulfate.

Conclusion: A Commitment to Quality

The synthesis and purification of diphenylamine sulfate for research and pharmaceutical applications demand a meticulous and scientifically grounded approach. By understanding the mechanistic underpinnings of the chosen synthetic routes and implementing a robust, validated analytical control strategy, researchers can ensure the production of a high-purity material. This guide provides a framework for achieving this, emphasizing that the integrity of the final product is a direct reflection of the quality and control embedded in every step of its creation.

References

-

Reagecon. Diphenylamine Solution | European Pharmacopoeia (EP). Reagecon. [Link]

-

Wikipedia. Diphenylamine. Wikipedia. [Link]

-

Wikipedia. Diphenylamine. Wikipedia. [Link]

-

PubChem. Diphenylamine sulfate. National Center for Biotechnology Information. [Link]

-

PubChem. Diphenylamine sulfate - 11.1.3 Human Toxicity Excerpts. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of diphenylamine. PrepChem. [Link]

- Google Patents. US2924620A - Process for the preparation of diphenylamines.

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

Sources

Part 1: The Redox Mechanism (Nitrate/Nitrite Detection)

Title: Mechanistic Profiling of Diphenylamine Sulfate: A Technical Guide for Impurity Screening and Nucleic Acid Quantification

Executive Summary

In the landscape of pharmaceutical analysis, Diphenylamine (DPA) Sulfate serves as a critical, dual-function probe. While classically defined by pharmacopoeias (USP/EP) as the gold-standard reagent for detecting nitrate/nitrite impurities, its utility extends into biologics for the quantification of residual host cell DNA (Dische reaction).

This technical guide deconstructs the colorimetric mechanisms driving these two distinct applications. It provides researchers and drug development professionals with the causal chemical logic required to troubleshoot assays, validate reagents, and interpret results with high specificity.

The "Diphenylamine Test" relies on a rigorous oxidation-reduction cascade facilitated by high-molarity sulfuric acid. This reaction is not a simple complexation but a multi-step radical oxidation.

The Reaction Pathway

The color change from colorless to deep violet (absorbance max ~597 nm) is driven by the formation of a quinoidal immonium ion.

-

Protonation & Solubilization: In concentrated

, diphenylamine exists in equilibrium with its salt. The acid acts as a solvent and a dehydrating agent, creating a highly protic environment essential for the stability of the radical intermediates. -

Initial Oxidation (Dimerization): In the presence of an oxidizing agent (Nitrate

, Nitrite -

Final Oxidation (Chromophore Formation): The Diphenylbenzidine is further oxidized (losing 2 electrons and 2 protons) to form Diphenylbenzidine Violet , a quinoidal immonium salt. This highly conjugated system is responsible for the intense blue-violet coloration.

Mechanistic Visualization

Figure 1: The oxidative pathway of Diphenylamine to Diphenylbenzidine Violet in the presence of nitrates.[1][2]

Part 2: The Condensation Mechanism (DNA Quantification)

While the sulfate solution is used for nitrates, a modified Diphenylamine reagent (Dische Reagent) utilizing acetic acid and sulfuric acid is used for DNA. The mechanism here is acid hydrolysis followed by condensation , distinct from the redox reaction above.

The Dische Reaction Logic

-

Depurination: Hot acid hydrolyzes the N-glycosidic bonds between purines and deoxyribose.

-

Dehydration: The liberated deoxyribose converts to

-hydroxylevulinyldehyde .[3] -

Condensation: This aldehyde condenses with two molecules of diphenylamine to form a blue complex (Absorbance ~595 nm).

-

Note: The Burton modification adds acetaldehyde to the reagent, which stabilizes the color and increases sensitivity by preventing the bleaching of the final product.

-

Part 3: Reagent Preparation & Experimental Protocols

Reliability in these assays depends entirely on the purity of the sulfuric acid and the freshness of the DPA solution.

Reagent Specifications (USP/EP Standards)

| Reagent Type | Composition | Critical Quality Attribute (CQA) |

| Diphenylamine TS (USP) | 1.0 g DPA in 100 mL | Solution must be colorless .[4] Any blue tint indicates oxidation (spoilage). |

| Nitrate Standard | Potassium Nitrate ( | Must be dried at 105°C to remove moisture affecting stoichiometry. |

| Sulfuric Acid | 95-98% Reagent Grade | Must be free of nitrous contaminants (Nitrate-free grade). |

Protocol: Nitrate Impurity Screening

Target Audience: QC Chemists screening water or raw materials.

-

Preparation: Dissolve 100 mg of Diphenylamine (ACS Grade) in 10 mL of Sulfuric Acid. Caution: Exothermic.

-

Validation: Verify the solution is colorless. If blue, discard and use fresh acid.

-

Sample Loading:

-

Place 2 mL of Sample Solution in a test tube.

-

Carefully stratify (layer) 1 mL of Diphenylamine Reagent beneath the sample.

-

-

Incubation: Allow to stand for 5-10 minutes at room temperature.

-

Readout: Observe the interface (meniscus) between layers.

-

Positive: A blue/violet ring forms at the interface.

-

Negative: No color change.

-

-

Sensitivity Check: Run a positive control with 0.5 ppm

to verify limit of detection.

Protocol: DNA Quantification (Burton Modification)

Target Audience: Bioprocess Scientists (Residual DNA).

-

Reagent A: Dissolve 1.5 g DPA in 100 mL Glacial Acetic Acid; add 1.5 mL conc.

. -

Reagent B: Aqueous Acetaldehyde (16 mg/mL).

-

Working Reagent: Mix 20 mL Reagent A + 0.1 mL Reagent B.

-

Assay: Mix 1 mL Sample + 2 mL Working Reagent. Incubate at 30°C overnight (or 56°C for 4 hours). Measure OD at 595 nm.

Part 4: Troubleshooting & Interferences

The most common failure mode in Diphenylamine assays is a False Positive due to non-target oxidizing agents.

Interference Workflow

Figure 2: Logic flow for validating positive results and ruling out interferences.

Key Interferences

-

Oxidizing Ions: Ferric iron (

), Chlorates ( -

Nitrites (

): React more rapidly than nitrates. If distinguishing is required, treat sample with sodium azide (to remove nitrites) before adding DPA. -

Temperature: The DNA reaction (Dische) is temperature-dependent. Overheating (>60°C) causes degradation of the chromophore.

References

-

United States Pharmacopeia (USP). General Chapter <181> Identification - Organic Nitrogenous Bases; Reagents, Indicators and Solutions. USP-NF.

-

European Pharmacopoeia (Ph. Eur.). Reagent 1032200: Diphenylamine Solution. EDQM.[5]

-

Kehrmann, F., & Micewicz, S. (1912). Über den Mechanismus der Diphenylamin-Reaktion.[1][3][6][7][8][9] Berichte der deutschen chemischen Gesellschaft. (Fundamental mechanism of the quinoid immonium formation).

-

Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid.[3] Biochemical Journal, 62(2), 315–323.

-

NIST. Diphenylamine: Chemical Properties and Spectral Data. National Institute of Standards and Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugfuture.com [drugfuture.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. faculty.weber.edu [faculty.weber.edu]

- 5. drugfuture.com [drugfuture.com]

- 6. Dische test - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Molar Absorptivity of the Diphenylamine-DNA Complex: A Technical Guide

The following is an in-depth technical guide on the molar absorptivity and quantification of the diphenylamine-DNA complex, designed for researchers and scientists.

Executive Summary

The diphenylamine (DPA) reaction, often referred to as the Burton method , remains a cornerstone colorimetric assay for the specific quantification of DNA, particularly in crude extracts where UV spectrophotometry (A260) is compromised by protein or RNA contamination.

This guide analyzes the physicochemical basis of the diphenylamine-DNA complex , its molar absorptivity characteristics, and the critical parameters required to achieve high-sensitivity quantification. Unlike simple chromophores with fixed extinction coefficients (e.g., NADH), the DPA-DNA complex relies on a multi-step acid hydrolysis pathway where the "apparent" molar absorptivity is kinetically determined. This document provides the mechanistic insight and validated protocols to master this assay.

Part 1: The Physicochemical Core

The Reaction Mechanism

The quantification of DNA by diphenylamine is not a direct binding event but a sequence of chemical transformations. The specificity for DNA arises from the unique stability of the deoxyribose sugar backbone.

-

Acid Hydrolysis & Depurination: Upon heating in strong acid (glacial acetic acid/sulfuric acid), the N-glycosidic bonds linking purine bases (Adenine, Guanine) to the deoxyribose backbone are cleaved. Pyrimidine bonds are more stable and do not hydrolyze significantly under these conditions.

-

Dehydration to

-Hydroxylevulinaldehyde: The liberated 2-deoxyribose undergoes dehydration to form -

Chromophore Formation: This reactive aldehyde condenses with two molecules of diphenylamine to form a blue cationic complex.

Key Insight: Because only purine-bound deoxyribose is released efficiently, the reaction measures approximately 50% of the total nucleotides in genomic DNA (assuming a standard purine:pyrimidine ratio).[1]

Molar Absorptivity ( ) and Wavelength

- : The complex exhibits a sharp absorption maximum at 595 nm (often read at 600 nm).

-

The "Missing" Constant: Unlike direct dyes (e.g., Coomassie Blue), there is no single, universal molar extinction coefficient (

) for the "DNA-DPA complex" found in literature. This is because the conversion of DNA to the blue chromophore is not 100% efficient and depends heavily on:-

Reagent Freshness: The oxidation state of DPA.

-

Acetaldehyde Promotion: The addition of acetaldehyde (Burton’s modification) significantly increases the reaction sensitivity.

-

Incubation Conditions: Time and temperature affect the yield of the aldehyde intermediate versus degradation products.

-

Operational

-

Typical Sensitivity: The assay is linear between 5

g and 100 -

Limit of Detection (LOD): ~3-5

g DNA (with Giles & Myers modification).

Reaction Pathway Diagram

The following diagram illustrates the chemical pathway from Genomic DNA to the detectable Blue Complex.

Figure 1: Mechanistic pathway of the Diphenylamine (Burton) reaction converting DNA to a quantifiable chromophore.

Part 2: Validated Experimental Protocols

Reagent Preparation

Warning: Diphenylamine is toxic.[2] Handle in a fume hood.

-

Burton's Reagent (DPA Solution):

-

Dissolve 1.5 g diphenylamine in 100 mL glacial acetic acid.

-

Add 1.5 mL concentrated sulfuric acid (

). -

Storage: Store in a dark bottle at 4°C. Stable for 2 weeks.

-

-

Acetaldehyde Solution (Critical Enhancer):

-

Prepare a 16 mg/mL aqueous solution (1.6% v/v) of acetaldehyde.

-

Just before use: Add 0.1 mL of aqueous acetaldehyde to 20 mL of the DPA Solution.

-

Why? Acetaldehyde acts as a chain promoter, increasing sensitivity by 3-5 fold.

-

Standard Protocol (Giles & Myers Modification)

This modification allows for faster quantification (hours vs. overnight) without sacrificing sensitivity.

Step-by-Step Workflow:

-

Sample Preparation:

-

Prepare DNA standards (Calf Thymus DNA) ranging from 0 to 100

g/mL in 1N Perchloric Acid (PCA) or buffered saline. -

Prepare unknown samples in the same buffer.

-

Volume: Adjust all samples to a final volume of 1.0 mL .

-

-

Reaction Setup:

-

Add 2.0 mL of the freshly prepared DPA-Acetaldehyde Reagent to each 1.0 mL sample.

-

Vortex thoroughly.

-

-

Incubation:

-

Option A (High Sensitivity/Speed): Incubate at 30°C for 16–18 hours OR 50°C for 3–4 hours .

-

Avoid: Boiling (100°C) increases background interference from other sugars.

-

-

Measurement:

-

Measure absorbance at 595 nm (or 600 nm) against the reagent blank (0

g DNA).

-

Workflow Visualization

Figure 2: Operational workflow for the Giles & Myers modification of the Burton assay.

Part 3: Data Analysis & Validation

Calculating Apparent Molar Absorptivity

To validate your system, calculate the Mass Extinction Coefficient (

- : Absorbance at 595 nm (minus blank).[2]

- : Concentration of DNA in the final cuvette (g/L or mg/mL).

- : Path length (usually 1 cm).

Self-Validation Check:

If your standard curve (

-

Acetaldehyde: Was it added fresh? Old acetaldehyde evaporates, lowering sensitivity.

-

Acid Concentration: Ensure the final acid concentration is consistent between standards and samples.

Troubleshooting & Interference Table

| Interfering Agent | Effect | Mitigation |

| RNA | Mild positive interference (greenish tint). | Use the Burton method (specific for deoxyribose).[3][4][5][6] RNA reacts much slower than DNA. |

| Proteins (BSA) | Turbidity; light scattering. | Centrifuge samples before reading absorbance if turbidity appears. |

| SDS / Detergents | Precipitates in acetic acid. | Perform PCA precipitation to clean DNA before adding DPA reagent. |

| High Sucrose | Charring/Darkening. | Avoid high sugar buffers; dialyze sample if necessary. |

References

-

Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal.

-

Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid. Nature.

- Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure. Mikrochemie.

-

Patterson, J., & Mura, C. (2013). Rapid Colorimetric Assays for DNA Quantification. Journal of Visualized Experiments (JoVE).

Sources

Technical Guide: Diphenylamine Sulfate Reagent in Gunshot Residue (GSR) Analysis

Topic: Role of Diphenylamine Sulfate in Gunshot Residue Analysis Content Type: In-depth Technical Guide Audience: Researchers, Forensic Scientists, and Analytical Chemists

Executive Summary

Diphenylamine (DPA) sulfate—specifically diphenylamine dissolved in concentrated sulfuric acid—serves as a critical chemographic reagent in forensic ballistics. While modern confirmatory analysis of Gunshot Residue (GSR) relies on Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for elemental identification (Pb, Sb, Ba), diphenylamine remains the standard for spatial distribution mapping of unburned propellant.

This guide details the physicochemical mechanism, preparation protocols, and validation frameworks for using diphenylamine sulfate to detect nitrate esters (nitrocellulose and nitroglycerin). It addresses the reagent's role in establishing muzzle-to-target distance through the visualization of propellant patterns on clothing and other surfaces.

Chemical Mechanism: The Redox Pathway

The utility of diphenylamine in GSR analysis is predicated on its sensitivity to oxidizing agents, specifically the nitrogen oxides released from smokeless powder.

The Reaction Environment

The reagent is not merely a solution but a functional system. The concentrated sulfuric acid (

-

Hydrolysis: It attacks the nitrate ester bonds in nitrocellulose (NC) and nitroglycerin (NG), liberating nitric acid (

) and nitrous acid ( -

Dehydration/Catalysis: It creates the highly acidic environment required to protonate the nitrogen oxides, facilitating the oxidation of the amine.

The Oxidation Cascade

The colorimetric change (Colorless

-

Step 1: Coupling. Diphenylamine is oxidized to form N,N'-diphenylbenzidine (colorless).

-

Step 2: Quinoid Formation. The diphenylbenzidine is further oxidized to Diphenylbenzidine Violet , a quinoidal imine salt responsible for the intense blue coloration.

Figure 1: The reaction pathway from solid propellant particle to visible chromophore. The sulfuric acid medium is essential for both liberating the oxidizer and catalyzing the coupling.

Reagent Preparation & Safety Protocols

The term "Diphenylamine Sulfate" in forensic literature typically refers to the solution of DPA in sulfuric acid, where it exists in equilibrium with its bisulfate salt.

Standard Reagent Formulation (1% w/v)

Reagents Required:

-

Diphenylamine (ACS Reagent Grade,

99%) -

Sulfuric Acid (Concentrated, 95–98%)

-

Optional: Glacial Acetic Acid (used in some variations to moderate viscosity)

Protocol:

-

Weighing: Accurately weigh 1.0 g of Diphenylamine crystals.

-

Dissolution: Transfer crystals to a chemically resistant beaker.

-

Acid Addition: Slowly add 100 mL of concentrated sulfuric acid.

-

Critical Safety Note: This is an exothermic process. Perform in a fume hood wearing acid-resistant gloves and a face shield.

-

-

Mixing: Stir with a glass rod until completely dissolved. The solution should be colorless.

-

Quality Check: If the solution turns blue immediately, the acid or glassware is contaminated with nitrates. Discard and restart.

-

Stability and Storage[2][3][4]

-

Shelf Life: The reagent is hygroscopic and sensitive to light. Store in an amber glass bottle with a Teflon-lined cap.

-

Degradation: A slight darkening (brown/yellow) over time is normal, but a blue tint indicates contamination.

Forensic Application: Distance Determination

The primary role of this reagent is not to identify the shooter (due to false positives on hands) but to analyze the target (clothing) to estimate firing distance.

The Chemographic Workflow

When a firearm is discharged, unburned powder particles travel alongside the bullet. The pattern density of these particles correlates inversely with distance. Diphenylamine visualizes these microscopic particles which might otherwise be invisible on dark or bloody clothing.

Figure 2: Operational workflow for distance determination using DPA. The transfer step is crucial for dark fabrics where the blue reaction product would be obscured.

Interpretation of Results

-

Positive Result: Distinct dark blue/violet specks appearing within seconds. Each speck represents a nitrate-containing particle.

-

Pattern Density: The diameter and density of the speck pattern are measured and compared against "test fires" produced with the same weapon and ammunition at known distances.

Validation & Interpretation (E-E-A-T)

As a presumptive test, the DPA assay is highly sensitive but lacks specific selectivity for gunshot residue. It validates the presence of an oxidizer, not specifically a firearm discharge.

Specificity and Interferences

The reaction is a general test for oxidizing ions. A "positive" result can be triggered by environmental contaminants.[1]

Table 1: Common Interferences and False Positives

| Class | Specific Agents | Mechanism of Interference |

| Oxidizers | Chlorates, Bromates, Permanganates | Direct oxidation of DPA to quinoid form. |

| Environmental | Fertilizers ( | Presence of nitrates/nitrites. |

| Industrial | Certain varnishes, Resins | Some older lacquers contain nitrocellulose. |

| Cosmetics | Nail Polish | Nitrocellulose is a film-forming agent. |

Self-Validating Controls

To ensure scientific integrity, every test series must include:

-

Reagent Blank: Apply reagent to a clean surface/swab. Must remain colorless.

-

Positive Control: Apply reagent to a known grain of smokeless powder or a nitrate standard. Must turn deep blue immediately.

-

Substrate Control: Apply reagent to an unstained area of the evidence (e.g., the back of the shirt). Must remain colorless to rule out fabric treatment interference.

Modern Context and Limitations

In the era of high-fidelity instrumentation, why does DPA persist?

-

Spatial Mapping: SEM-EDX is a point-analysis technique. It is too slow and expensive to map the distribution of thousands of particles across a shirt torso. DPA provides an instant, macroscopic map of particle density.

-

Screening: It acts as a rapid triage tool to determine if further confirmatory testing is warranted.

-

Limitations: It cannot distinguish between environmental nitrates and GSR. Therefore, it is never used as the sole evidence for identification of a shooter (hand swabs). Its evidentiary value is strictly limited to distance determination (pattern analysis).

References

-

Mechanism of Diphenylamine Oxidation

-

Hanson, A.[2] "The mechanism of the diphenylamine reaction for nitrates." Journal of the American Chemical Society.

- Context: Establishes the form

-

-

Forensic Application (Distance Determination)

- Dillon, J. H. "The Modified Griess Test: A Chemically Specific Test for Nitrite Compounds in Gunshot Residues." AFTE Journal.

- Context: While focusing on Griess, this seminal work contextualizes DPA as the complementary test for nitr

-

Reagent Preparation & Safety

- Canadian Conservation Institute.

- Context: Provides the authoritative protocol for reagent preparation and interference lists (oxidizing ions).

-

Standard Guide for GSR Analysis

- ASTM E1459-13. "Standard Guide for Physical Evidence Labeling and Related Documentation." (Broader context of evidence handling).

- Note: Specific chemical tests are often covered in lab-specific SOPs derived from texts like Chemical Analysis of Firearms, Ammunition, and Gunshot Residue by James Smyth Wallace.

Sources

Technical Guide: Diphenylamine Spot Test for Nitro-Explosives

Executive Summary

The Diphenylamine (DPA) spot test is a foundational colorimetric assay used for the presumptive identification of nitrate-based explosives (e.g., gunpowder, dynamite, improvised nitrate mixtures) and nitrocellulose. While superseded by instrumental methods (GC-MS, IMS) for confirmatory analysis, the DPA test remains a critical tool for field screening and preliminary laboratory triage due to its speed, low cost, and high sensitivity (~1 µg detection limit). This guide provides a scientifically rigorous protocol, moving beyond simple "recipes" to explain the mechanistic causality and validation requirements necessary for high-integrity data.

Scientific Principle: The Oxidative Mechanism

The utility of diphenylamine lies in its ability to act as a redox indicator. The test does not detect the explosive molecule itself (e.g., the complex structure of Nitrocellulose) but rather the oxidizing nitrogen oxide ions (

The Reaction Pathway

-

Acid Hydrolysis: Concentrated sulfuric acid (

) decomposes the nitro-explosive (nitrate ester or nitramine), liberating nitric acid ( -

Oxidation Step 1: The liberated nitrates oxidize diphenylamine (colorless) to diphenylbenzidine (colorless) via a radical cation intermediate.

-

Oxidation Step 2: Further oxidation converts diphenylbenzidine into diphenylbenzidine violet (a quinoidal imine), which is the distinct blue/violet chromophore observed.

Critical Note: The reaction is time-sensitive. A "flash" blue indicates high concentrations of nitrates, while a slow development suggests trace residues or lower oxidation states (nitrites).

Visualization: Reaction Mechanism

Figure 1: The oxidative pathway of Diphenylamine in the presence of nitrates and sulfuric acid.

Reagent Architecture

The standard "recipe" often cited in generic texts fails to account for stability. The protocol below uses a high-acid concentration to ensure rapid hydrolysis of organic nitrates (like Nitrocellulose), which are more stable than inorganic nitrates.

Optimized Reagent Formulation

Yield: ~100 mL (Sufficient for >500 tests) Shelf Life: 1–2 years (Dark storage)

| Component | Quantity | Grade | Role |

| Diphenylamine | 0.50 g | ACS Reagent | Redox Indicator |

| Sulfuric Acid ( | 90 mL | Concentrated (98%) | Hydrolyzing Agent & Solvent |

| Distilled Water | 10 mL | Type II or better | Solubility Enhancer |

Preparation Protocol (Exothermic Safety Warning)

-

Prepare the Solvent: In a Pyrex beaker, measure 10 mL of distilled water .

-

Acid Addition: Slowly add 90 mL of concentrated sulfuric acid to the water while stirring.

-

Warning: This is highly exothermic. The solution will become hot. Never add water to acid.

-

-

Dissolution: While the acid mixture is still warm (but not boiling), add 0.50 g of Diphenylamine crystals .

-

Mixing: Stir with a glass rod until completely dissolved. The solution should be colorless.

-

Storage: Transfer to a brown glass bottle (amber) with a Teflon or Polypropylene cap . Do not use rubber or paper-lined caps, as the acid will digest them, turning the reagent black.

Standardized Experimental Protocol

This workflow is designed to minimize contamination and maximize reproducibility.

Equipment

-

White porcelain spot plate (preferred for contrast).[1]

-

Glass micropipettes or capillary tubes.

-

Micro-spatula (stainless steel or glass).

Workflow Logic

Figure 2: Operational workflow for the Diphenylamine spot test.

Step-by-Step Procedure

-

Blank Test (Mandatory): Place 2 drops of reagent on a clean well of the spot plate. It must remain colorless. If it turns blue, the reagent is oxidized/contaminated and must be discarded.[2]

-

Sample Placement: Place a microscopic amount (size of a pinhead, ~100 µg) of the suspect solid or dried residue into a well.

-

Note: If testing a liquid, evaporate a drop to dryness first to avoid diluting the acid.

-

-

Reagent Application: Add 1–2 drops of the DPA reagent directly onto the sample.

-

Observation: Watch immediately.

-

Positive: A deep blue to blue-violet color spreads from the solid into the liquid within 1–10 seconds.

-

Negative: No color change, or a slow browning (charring by acid).

-

Data Interpretation & Sensitivity

The sensitivity of this test is high, capable of detecting nitrates in the microgram range.

Interpretation Matrix

| Observation | Interpretation | Potential Analytes |

| Instant Deep Blue | Positive (Strong Oxidizer) | Nitrates ( |

| Slow Light Blue | Weak Positive | Trace Nitrates, Nitrites ( |

| Green / Yellow | Negative / Interference | Chlorates (often green), Bromates, or organic charring |

| Colorless / Brown | Negative | No oxidizing nitrogen compounds present |

Quantitative Specifications

-

Limit of Detection (LOD): Approximately 0.5 – 1.0 µg of Nitrate (

). -

Response Time: < 5 seconds for bulk explosives; < 60 seconds for trace residues.

Validation, Limitations, and Safety

Validation (QA/QC)

Every testing session must include:

-

Positive Control: A grain of Potassium Nitrate (

) or a known Nitrocellulose standard. Result must be deep blue. -

Negative Control: A grain of Sodium Chloride (

) or blank ceramic. Result must be colorless.

Limitations & Interferences

The DPA test is presumptive , not confirmatory. It detects oxidizing ions, not specific explosive molecules.

-

False Positives: Strong oxidizing agents such as Chlorates, Bromates, Iodates, Chromates, and Permanganates will also oxidize DPA to a blue/violet color.

-